Inability to Generate Quantitative Comparative Evidence for CAS 1396866-37-7
A direct quantitative comparison between 3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide and a close structural analog is not feasible. No primary research paper or patent was found that reports any biological or physicochemical data for this exact compound. A class-relevant SAR study was identified, which systematically varied linkers and terminal phenyl groups in pyrrolidine amide NAAA inhibitors [1]. This study provides potential comparators, but it does not include the target compound. Consequently, no assay data, no comparator baseline, and no quantified difference can be reported. [1]
| Evidence Dimension | NAAA vs. FAAH Selectivity (Class-Level) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not calculable |
| Conditions | For the compound class, flexible linkers increased NAAA potency but reduced FAAH selectivity; rigid linkers had the inverse effect. No data exists for the specific but-2-yn-1-yl linker in combination with a 3-phenylpropanamide group. |
Why This Matters
The lack of data prevents any evidence-based scientific selection or procurement decision for this compound over any other analog.
- [1] Zhou P, et al. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Medchemcomm. 2018 Dec 18;10(2):252-262. View Source
